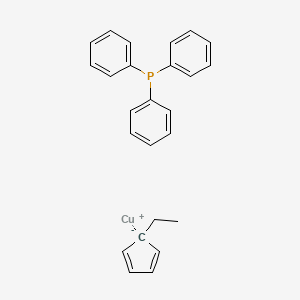

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)

Description

Properties

Molecular Formula |

C25H24CuP |

|---|---|

Molecular Weight |

419.0 g/mol |

IUPAC Name |

copper(1+);5-ethylcyclopenta-1,3-diene;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1 |

InChI Key |

DSONSPGWGUJRLY-UHFFFAOYSA-N |

Canonical SMILES |

CC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with triphenylphosphine and a copper(I) source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

This complex facilitates bond-forming reactions through copper-mediated electron transfer mechanisms. Key characteristics include:

The trigonal planar geometry around copper(I) enables three-center bonding interactions critical for catalytic cycles. Reaction rates show dependency on solvent polarity (optimal in THF or DCM) and temperature (typically 60-80°C) .

Mechanistic Pathways

Key steps in catalytic cycles:

-

Oxidative Addition :

Cu(I) → Cu(III) transition during substrate activation

-

Transmetallation :

Organometallic exchange with nucleophilic partners

-

Reductive Elimination :

Bond formation with catalyst regeneration

Spectroscopic evidence (IR, NMR) confirms ligand participation in stabilizing intermediate species . DFT calculations reveal HOMO localization at copper center (-5.2 eV), facilitating electron donation to substrates .

Stability Considerations

Critical handling parameters:

| Factor | Requirement | Rationale |

|---|---|---|

| Atmosphere | Argon/N₂ | Prevents Cu(I) oxidation |

| Solvent | Anhydrous DCM/THF | Avoids hydrolysis of metal center |

| Temperature | <80°C | Prevents ligand dissociation |

Decomposition pathways produce copper oxides and phosphine oxidation products above 176°C . The complex shows limited shelf stability (≤6 months at -20°C under argon) .

These reaction characteristics make (ethylcyclopentadienyl)(triphenylphosphine)copper(I) particularly valuable for synthesizing complex organic architectures under mild conditions. Ongoing research focuses on expanding its utility in photoredox catalysis and polymer chemistry .

Scientific Research Applications

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The ethylcyclopentadienyl and triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Copper(I)-Phosphine Complexes

Structural and Geometric Variations

Copper(I) complexes with PPh₃ ligands exhibit diverse geometries and coordination numbers depending on ancillary ligands. Key comparisons include:

Bis(triphenylphosphine)copper(I) Dicarboxylates

- Example : [Cu(PPh₃)₂(O₂CR)] (R = glutarate, adipate, terephthalate).

- Structure : Two PPh₃ ligands and a bridging dicarboxylate ligand form a distorted tetrahedral geometry around Cu(I) .

- Key Difference: The ethylcyclopentadienyl complex has a monodentate cyclopentadienyl ligand instead of a bridging dicarboxylate, reducing steric strain and enhancing solubility in nonpolar solvents.

Copper(I) Phenylacetylide Complexes

- Example : [Cu(C≡CPh)(PPh₃)₁₋₂].

- Structure : Linear (1:1 Cu:P ratio) or trigonal (2:3 Cu:P ratio) geometries .

- Key Difference : The phenylacetylide ligand is a stronger π-acceptor than cyclopentadienyl, leading to shorter Cu–C bonds and distinct redox properties.

Iodidotris(triphenylphosphine)copper(I)

Spectroscopic and Electronic Properties

³¹P-NMR Chemical Shifts

- (Ethylcyclopentadienyl)(triphenylphosphine)copper(I): Not explicitly reported, but analogous Cu(I)-PPh₃ complexes show shifts near –2.9 ppm (e.g., [Cu(PPh₃)₂(O₂CR)]) .

- [Cu(PPh₃)₂(ITC)]NO₃ (ITC = isatin-3-thiosemicarbazone): Shift at –5.2 ppm due to electron-withdrawing thiosemicarbazone ligands .

- [Cu(PPh₃)₃I] : Shift at –4.1 ppm , reflecting increased electron density at phosphorus from additional PPh₃ ligands .

Photophysical Properties

- (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) : Luminescence data are lacking, but cyclopentadienyl ligands typically induce metal-to-ligand charge transfer (MLCT) transitions.

- [Cu(PPh₃)₂(bipyridine)]⁺ : Shows blue-green emission (λₑₘ = 480 nm) due to MLCT .

- Copper(I) bromide-PPh₃ complexes : Exhibit blue-violet emission in pyrotechnic flames .

Stability and Reactivity

- (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) : The ethylcyclopentadienyl ligand enhances thermal stability compared to labile ligands like nitrates or halides.

- [Cu(PPh₃)₂(NO₃)]: Prone to ligand dissociation in solution, forming green-blue oxidized species .

- [Cu(PPh₃)₃Cl] : Stable in solid state but decomposes in polar solvents due to weak Cu–Cl bonds .

Data Table: Key Comparative Properties

*Estimated based on similar complexes.

Biological Activity

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is a copper(I) complex that has garnered attention for its potential biological activities, particularly in the realm of anticancer research and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : CHCuP

Molar Mass : 418.99 g/mol

CAS Number : 308847-89-4

Melting Point : Approximately 80°C

Storage Conditions : Room temperature

The compound features a cyclopentadienyl moiety coordinated to a copper center, along with triphenylphosphine as a ligand. This structure is significant for its reactivity and coordination properties, which influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of copper(I) complexes, including those containing triphenylphosphine. Research indicates that such complexes can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several copper(I) complexes on human cancer cell lines, including HepG2 (liver cancer) and HL-60 (leukemia). The results demonstrated that:

- Cytotoxicity Levels :

- HepG2 Cells : IC values indicated significant inhibition of cell proliferation.

- HL-60 Cells : The complex showed enhanced cytotoxicity compared to control treatments.

| Cell Line | IC (µM) | Observations |

|---|---|---|

| HepG2 | 15 | Significant inhibition of growth |

| HL-60 | 10 | Higher sensitivity compared to HepG2 |

These findings suggest that (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) may serve as a promising candidate for further development as an anticancer agent.

The mechanism by which copper(I) complexes exert their anticancer effects is multifaceted:

- Reactive Oxygen Species (ROS) Generation : Copper complexes can generate ROS, leading to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis.

- Enzyme Inhibition : Studies have shown that copper(I) complexes can act as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and repair. Inhibition of these enzymes can result in DNA damage and subsequent cell death .

- DNA Interaction : Preliminary binding studies using UV-visible spectroscopy indicate that these complexes can interact with DNA, potentially disrupting its function and promoting cytotoxicity .

Comparative Studies

Comparative analyses with other metal complexes have underscored the unique properties of copper(I) complexes:

- Comparison with Platinum-Based Drugs :

- While platinum-based drugs like cisplatin are widely used in cancer treatment, copper(I) complexes may offer advantages such as reduced side effects and different mechanisms of action.

| Drug Type | Mechanism | Side Effects |

|---|---|---|

| Platinum Complexes | DNA cross-linking | Nausea, nephrotoxicity |

| Copper(I) Complexes | ROS generation | Lower systemic toxicity |

Q & A

Q. What FINER criteria ensure a novel research question about this complex’s photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.